molecular formula C17H21NO3 B12616296 Methyl 1-(6-oxoheptyl)-1H-indole-3-carboxylate CAS No. 920513-99-1

Methyl 1-(6-oxoheptyl)-1H-indole-3-carboxylate

Cat. No.: B12616296
CAS No.: 920513-99-1
M. Wt: 287.35 g/mol
InChI Key: KIIUPQKPHFUONN-UHFFFAOYSA-N
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Description

Methyl 1-(6-oxoheptyl)-1H-indole-3-carboxylate: is an organic compound belonging to the indole family. Indole derivatives are known for their wide range of biological activities and applications in medicinal chemistry. This compound features a unique structure with a heptyl chain containing a ketone group attached to the indole ring, making it an interesting subject for chemical and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 1-(6-oxoheptyl)-1H-indole-3-carboxylate typically involves the following steps:

    Starting Materials: The synthesis begins with indole-3-carboxylic acid and 6-oxoheptanoic acid.

    Esterification: The carboxylic acid group of indole-3-carboxylic acid is esterified using methanol and a strong acid catalyst like sulfuric acid to form methyl indole-3-carboxylate.

    Condensation Reaction: The methyl indole-3-carboxylate is then subjected to a condensation reaction with 6-oxoheptanoic acid in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) to form the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the ketone group, to form carboxylic acids.

    Reduction: Reduction of the ketone group can yield the corresponding alcohol.

    Substitution: The indole ring can participate in electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Nitration can be carried out using a mixture of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4).

Major Products:

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Nitro or halogenated derivatives of the indole ring.

Scientific Research Applications

Chemistry:

    Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex indole derivatives.

    Catalysis: Acts as a ligand in catalytic reactions.

Biology:

    Enzyme Inhibition: Potential inhibitor of enzymes involved in metabolic pathways.

    Antimicrobial Activity: Exhibits antimicrobial properties against certain bacterial strains.

Medicine:

    Drug Development: Investigated for its potential use in developing new pharmaceuticals, particularly in the treatment of neurological disorders.

Industry:

    Material Science: Used in the development of new materials with specific properties, such as fluorescence.

Mechanism of Action

The mechanism of action of Methyl 1-(6-oxoheptyl)-1H-indole-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of enzymes, inhibiting their activity. This inhibition can disrupt metabolic pathways, leading to various biological effects. The indole ring’s ability to participate in hydrogen bonding and π-π interactions enhances its binding affinity to target molecules.

Comparison with Similar Compounds

    Methyl 1-(6-oxoheptyl)-1H-pyrazole-5-carboxylate: Similar structure but with a pyrazole ring instead of an indole ring.

    Methyl 1-(6-oxoheptyl)-1H-isoindole-1,3-dione: Contains an isoindole ring, offering different chemical properties.

Uniqueness:

    Indole Ring: The presence of the indole ring in Methyl 1-(6-oxoheptyl)-1H-indole-3-carboxylate provides unique electronic properties and reactivity compared to other similar compounds.

    Biological Activity: The compound’s specific structure allows it to interact with a distinct set of biological targets, making it valuable in medicinal chemistry.

Properties

CAS No.

920513-99-1

Molecular Formula

C17H21NO3

Molecular Weight

287.35 g/mol

IUPAC Name

methyl 1-(6-oxoheptyl)indole-3-carboxylate

InChI

InChI=1S/C17H21NO3/c1-13(19)8-4-3-7-11-18-12-15(17(20)21-2)14-9-5-6-10-16(14)18/h5-6,9-10,12H,3-4,7-8,11H2,1-2H3

InChI Key

KIIUPQKPHFUONN-UHFFFAOYSA-N

Canonical SMILES

CC(=O)CCCCCN1C=C(C2=CC=CC=C21)C(=O)OC

Origin of Product

United States

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